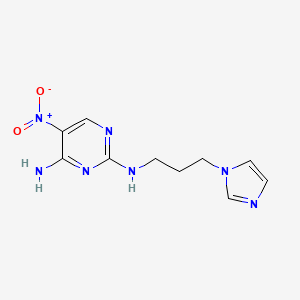

N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine” is a compound with the formula C11H13N5O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .

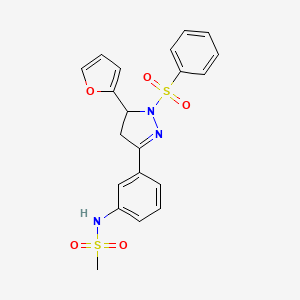

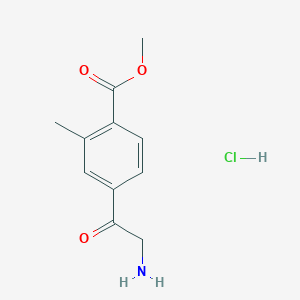

Molecular Structure Analysis

The molecular structure of “N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine” includes an imidazole ring, a pyrimidine ring, and a nitro group . The presence of these functional groups suggests that the compound may exhibit unique chemical properties and reactivity.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound’s structural features make it a promising candidate for cancer therapy. Several iridium complexes, including analogs of ruthenium lead compounds, have demonstrated high antitumor activity in both in vitro and in vivo tests . Specifically, N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine may inhibit cancer cell proliferation, induce apoptosis, and affect ROS levels.

Plant Growth Promotion

In agricultural research, the complex of 3-[3-(1H-imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonane has been found to promote root growth in wheat varieties . This suggests potential applications in enhancing crop yield and stress tolerance.

Antifungal Properties

Compound 5j, a derivative of N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine, exhibits potent anti-Candida albicans activity. It surpasses the effectiveness of fluconazole and miconazole, making it a valuable candidate for antifungal drug development .

Photodynamic Therapy (PDT) Agents

Certain iridium compounds, including those related to our compound of interest, show promise as PDT anticancer agents. Their ability to generate reactive oxygen species upon light activation makes them suitable for targeted cancer treatment .

Ligand Exchange Studies

Despite their potential, iridium compounds tend to undergo ligand exchange reactions, affecting their efficiency. Researchers continue to explore strategies to mitigate this limitation .

Zukünftige Richtungen

The future directions for research on “N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine” could include further exploration of its synthesis, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by imidazole-containing compounds, this compound may have potential applications in pharmaceuticals or other areas of chemistry .

Eigenschaften

IUPAC Name |

2-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7O2/c11-9-8(17(18)19)6-14-10(15-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWNEHXGCFUFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCNC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2786335.png)

![6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2786337.png)

![5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2786338.png)

![benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2786349.png)

![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)

![6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B2786352.png)

![2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2786354.png)